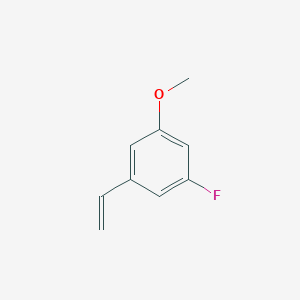

Benzene, 1-ethenyl-3-fluoro-5-methoxy-

Description

Benzene, 1-ethenyl-3-fluoro-5-methoxy- (IUPAC name), is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- 3-Fluoro substituent at position 3: Enhances electron-withdrawing effects, influencing reactivity and dipole moments.

- 5-Methoxy group at position 5: A strong electron-donating substituent due to the methoxy (–OCH₃) moiety, directing electrophilic substitution reactions.

This compound’s unique substitution pattern creates a balance between electron-donating (methoxy) and electron-withdrawing (fluoro) groups, making it relevant in pharmaceutical intermediates or materials science.

Properties

IUPAC Name |

1-ethenyl-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-4-8(10)6-9(5-7)11-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZVBVHKFZIREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296718 | |

| Record name | Benzene, 1-ethenyl-3-fluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934400-09-5 | |

| Record name | Benzene, 1-ethenyl-3-fluoro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1934400-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethenyl-3-fluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzene, 1-ethenyl-3-fluoro-5-methoxy-, also known by its CAS number 1934400-09-5, is a compound of interest in various fields of biological and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a benzene ring substituted with an ethenyl group, a fluorine atom at the 3-position, and a methoxy group at the 5-position. The unique combination of these substituents contributes to its biological properties.

The biological activity of Benzene, 1-ethenyl-3-fluoro-5-methoxy- can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the fluorine atom enhances lipophilicity, allowing better penetration into biological membranes and potentially increasing enzyme inhibition efficiency.

- Receptor Interaction : The methoxy group may facilitate interactions with specific receptors, influencing various signaling pathways.

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal activities, suggesting potential applications in treating infections.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, studies have shown that the introduction of fluorine can increase the potency of antibiotics by improving their ability to penetrate bacterial cell walls .

Cytotoxicity and Apoptosis Induction

In vitro studies on related compounds suggest that modifications in the benzene ring can lead to cytotoxic effects against cancer cell lines. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in human colon carcinoma cells . This suggests that Benzene, 1-ethenyl-3-fluoro-5-methoxy- may also possess anticancer properties worthy of further investigation.

Comparative Analysis

To better understand the unique properties of Benzene, 1-ethenyl-3-fluoro-5-methoxy-, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzene, 1-chloro-3-fluoro-5-methoxy | Chlorine instead of ethenyl | Moderate antimicrobial activity |

| Benzene, 1-ethenyl-3-fluoro | Lacks methoxy group | Lower cytotoxicity |

| Benzene, 1-ethenyl-5-methoxy | Lacks fluorine | Reduced membrane permeability |

Case Studies and Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. For instance:

- Antibacterial Studies : A study demonstrated that fluorinated derivatives exhibited up to 30 times higher antibacterial activity than non-fluorinated versions against resistant strains of bacteria .

- Cytotoxicity Assays : In tests involving human cancer cell lines, certain derivatives showed significant apoptosis induction, indicating potential for development as anticancer agents .

Scientific Research Applications

Organic Synthesis

Benzene, 1-ethenyl-3-fluoro-5-methoxy- serves as an important intermediate in organic synthesis. Its unique functional groups allow for various transformations that are crucial in creating more complex molecules.

Reactivity and Transformations

The presence of the fluorine atom enhances the electrophilic character of the compound, making it suitable for reactions such as:

- Electrophilic Aromatic Substitution (EAS): The fluorine substituent can direct further substitutions on the aromatic ring.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Benzene, 1-ethenyl-3-fluoro-5-methoxy- has shown potential in medicinal chemistry due to its structural characteristics.

Case Study: Anticancer Activity

A study highlighted its derivatives' effectiveness against precancerous lesions and neoplasms. The methoxy and fluorine substituents are believed to enhance the biological activity of these compounds .

| Compound | Activity | Reference |

|---|---|---|

| m-Fluorostyrene Derivative | Anticancer | |

| m-Fluorostyrene | Cytotoxicity against cancer cell lines |

Material Science

In material science, benzene, 1-ethenyl-3-fluoro-5-methoxy- is utilized in the development of polymers and advanced materials.

Polymerization

This compound can be polymerized to produce fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These properties make them suitable for applications in coatings and high-performance materials.

Data Table: Properties of Polymers Derived from Benzene, 1-ethenyl-3-fluoro-5-methoxy-

| Property | Value |

|---|---|

| Glass Transition Temp | ~120 °C |

| Thermal Decomposition Temp | ~350 °C |

| Chemical Resistance | High (solvents, acids) |

Environmental Applications

The environmental impact of benzene derivatives has been studied extensively. Their behavior in biological systems can inform risk assessments related to their use and disposal.

Case Study: Environmental Fate

Research indicates that benzene, 1-ethenyl-3-fluoro-5-methoxy-, when released into the environment, undergoes degradation through microbial pathways. Understanding these pathways is crucial for developing remediation strategies .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Benzene, 1-Bromo-2,4,5-Trifluoro-3-Methoxy- (CAS 13332-24-6)

- Substituents : Bromo (position 1), trifluoro (positions 2,4,5), methoxy (position 3).

- Key Differences :

- The trifluoro and bromo groups amplify electron-withdrawing effects, reducing ring reactivity compared to the target compound’s single fluoro and ethenyl groups.

- Methoxy at position 3 vs. position 5 alters regioselectivity in reactions (e.g., meta vs. para substitution).

3-Phenoxytoluene (CAS 3586-14-9)

- Structure: Methyl and phenoxy substituents on benzene.

- Key Differences: Phenoxy (–OPh) and methyl groups lack the electronic contrast of fluoro and methoxy. Phenoxy’s bulkiness reduces solubility in polar solvents compared to the target compound’s smaller substituents.

6-Bromo-8-Methoxyquinoline (CAS 103028-32-6)

- Structure: Methoxy and bromo on a quinoline backbone.

- Key Differences: The heterocyclic quinoline core introduces nitrogen-based reactivity, absent in the target compound. Bromo’s electron-withdrawing effect is stronger than fluoro, altering electronic properties.

Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.